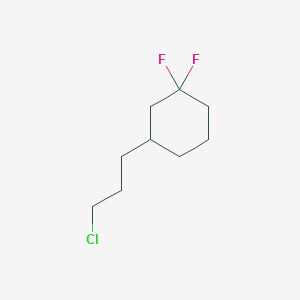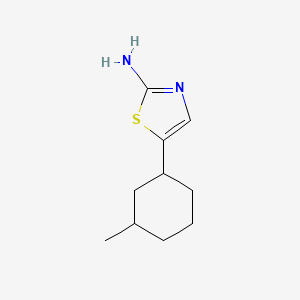
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is an organic compound that features a bromophenyl group attached to a tetrahydrobenzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves multi-step organic reactions. One common method involves the bromination of a suitable precursor, followed by cyclization and amination reactions. For instance, starting from 2-bromophenylamine, the compound can be synthesized through a series of steps including bromination, cyclization with a thioamide, and subsequent reduction and amination .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.
Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with molecular targets and pathways within biological systems. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The tetrahydrobenzothiazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromophenylamine: A simpler compound with a similar bromophenyl group but lacking the tetrahydrobenzothiazole ring.
4,5,6,7-Tetrahydro-1,3-benzothiazol-7-amine: A compound with a similar tetrahydrobenzothiazole ring but without the bromophenyl group.
Uniqueness
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is unique due to the combination of the bromophenyl group and the tetrahydrobenzothiazole ring. This combination imparts specific chemical and biological properties that are not present in the individual components .
Propiedades
Fórmula molecular |
C13H13BrN2S |
|---|---|
Peso molecular |
309.23 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C13H13BrN2S/c14-9-5-2-1-4-8(9)13-16-11-7-3-6-10(15)12(11)17-13/h1-2,4-5,10H,3,6-7,15H2 |
Clave InChI |
GLNACDVDBRUSGA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)N=C(S2)C3=CC=CC=C3Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B13166674.png)


![4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13166701.png)






